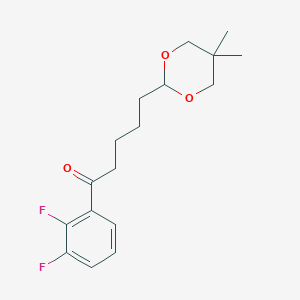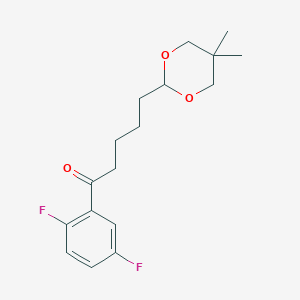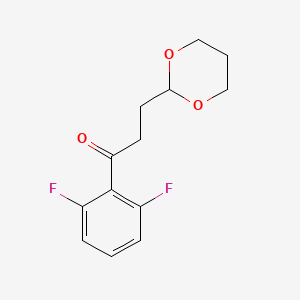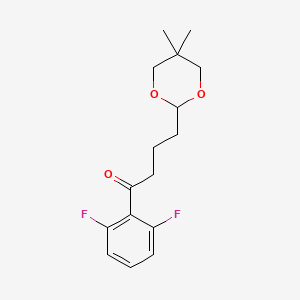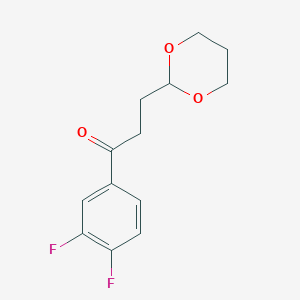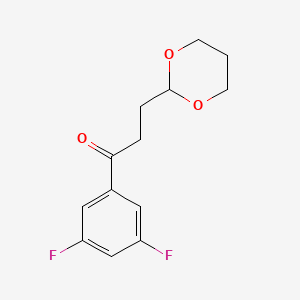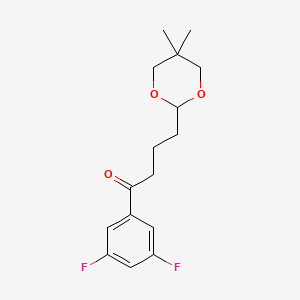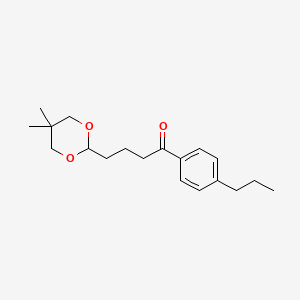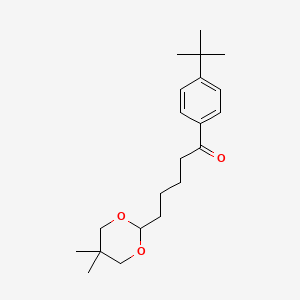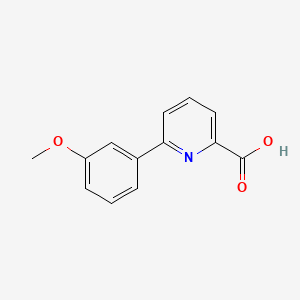
6-(3-Methoxyphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(3-Methoxyphenyl)picolinic acid” is a pyridine carboxylate metabolite of L-tryptophan . It has a molecular weight of 229.24 . It is a compound that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c1-17-10-5-2-4-9 (8-10)11-6-3-7-12 (14-11)13 (15)16/h2-8H,1H3, (H,15,16) .
Scientific Research Applications
1. Sensitizers in Photophysical Studies
6-(3-Methoxyphenyl)picolinic acid and its derivatives have been utilized as sensitizers in the study of photophysical properties. For example, picolinic acid derivatives have been synthesized and used as europium and terbium sensitizers. These studies focus on the emission intensity, lifetimes, and quantum yields of the resulting complexes, contributing valuable information to photophysical research (Andres & Chauvin, 2011).
2. Biodegradation and Environmental Applications
Research has demonstrated the biodegradation of picolinic acid derivatives, highlighting their potential for environmental applications. Rhodococcus sp. PA18, a Gram-positive bacterium, has been shown to utilize picolinic acid as a carbon and energy source, potentially aiding in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
3. Coordination Chemistry and Complex Synthesis
The synthesis and coordination chemistry of picolinic acid-based ligands have been a subject of research, contributing to our understanding of metal-ligand interactions. Studies have explored the synthesis of hexadentate picolinic acid-based bispidine ligands and their coordination with various metal ions (Comba et al., 2016).
4. Microbial Degradation and Metabolism Studies
Studies have also focused on the microbial degradation of picolinic acid and its metabolism in bacteria, providing insights into the molecular mechanisms of picolinic acid catabolism. This research is significant for understanding environmental toxic pyridine derivatives and their microbial interactions (Qiu et al., 2018).
5. Antimicrobial and DNA Interaction Research
Picolinic acid derivatives have been studied for their antimicrobial activities and interactions with DNA, offering potential applications in medical research and pharmaceutical development (Tamer et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-(3-Methoxyphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport , which is crucial for the function of many proteins and enzymes in the body.
Result of Action
The molecular and cellular effects of this compound’s action include its anti-infective and immunomodulatory effects . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Biochemical Analysis
Biochemical Properties
6-(3-Methoxyphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation. The compound binds to these proteins, altering their structure and function, which can inhibit or activate specific biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of zinc finger proteins, leading to changes in gene expression. Additionally, it can interfere with cellular endocytosis, impacting the uptake and distribution of other molecules within the cell . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with zinc finger proteins. By binding to these proteins, the compound disrupts their ability to bind zinc ions, which is crucial for their structural integrity and function. This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of normal cellular functions . The compound’s ability to interfere with viral entry into host cells further highlights its potential as an antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its activity can decrease due to degradation or interactions with other molecules. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting viral replication and modulating immune responses . Its stability and efficacy can vary depending on the experimental conditions and the presence of other compounds.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of tryptophan and is produced through the kynurenine pathway. The compound can be further metabolized into 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, which are then converted into 2,5-dihydroxypyridine . These metabolic transformations are facilitated by specific enzymes, including decarboxylases and hydroxylases, which play a crucial role in the compound’s catabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to zinc finger proteins facilitates its distribution to various cellular compartments. Additionally, its lipophilic nature allows it to cross cellular membranes and accumulate in specific tissues . These properties are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with zinc finger proteins and other biomolecules. It can also be transported to the nucleus, where it can modulate gene expression and other nuclear processes . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
Properties
IUPAC Name |
6-(3-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGKGBUZVHCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647058 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-11-8 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
